molecular formula C8H15BrO4S B1436008 (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate CAS No. 1312478-49-1

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Cat. No.: B1436008
CAS No.: 1312478-49-1
M. Wt: 287.17 g/mol
InChI Key: DRDIKYRQXJWIIX-QMMMGPOBSA-N
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Description

“(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate” is a chemical compound with the molecular formula C7H13BrO4S. It has a molecular weight of 273.145 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)C(C)(CCBr)S(=O)(=O)C and the InChI string InChI=1S/C7H13BrO4S/c1-7(4-5-8,6(9)12-2)13(3,10)11/h4-5H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate for Anti-Inflammatory Medicines : A study highlighted the synthesis of 4-phenyl-2-butanone, an important medium for synthesizing medicines for inflammation reduction, showcasing the relevance of similar ethyl esters in medicinal chemistry (Jiangli Zhang, 2005).
  • Biocommodity Chemical Production : Research on producing 2-butanol and butanone in Saccharomyces cerevisiae indicates the potential of using sulfone-containing esters in biofuel and biocommodity chemical production, emphasizing their role in bioengineering applications (Payam Ghiaci, J. Norbeck, C. Larsson, 2014).
  • Organic Synthesis : A study on the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through reactions involving similar ethyl sulfone compounds illustrates the utility of such molecules in facilitating complex organic transformations and synthesizing heterocyclic compounds, which are often pivotal in pharmaceutical development (N. Pokhodylo, M. Obushak, 2019).

Solubility and Thermodynamic Studies

Properties

IUPAC Name

ethyl (2S)-4-bromo-2-methyl-2-methylsulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDIKYRQXJWIIX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCBr)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CCBr)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 2
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 3
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 4
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 5
Reactant of Route 5
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 6
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

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